methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate
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Overview
Description
Methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 3-position of the oxazole ring and a methyl ester group at the 2-position of the acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of β-hydroxy amides with brominating agents such as N-bromosuccinimide (NBS) in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate oxazoline, which is then oxidized to the corresponding oxazole .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow reactors allows for better control of reaction parameters and efficient handling of reagents. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® followed by oxidation with manganese dioxide in a packed reactor can be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazoles with different substitution patterns. Reduction reactions can also modify the functional groups attached to the oxazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Triethylamine: Acts as a base in cyclization reactions.
Manganese dioxide: Employed for oxidation of oxazolines to oxazoles.
Deoxo-Fluor®: Used for cyclodehydration of β-hydroxy amides.
Major Products Formed
Substituted Oxazoles: Formed through substitution reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester group.
Oxidized Oxazoles: Produced through oxidation reactions.
Scientific Research Applications
Methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom and ester group can also participate in non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-chloro-1,2-oxazol-5-yl)acetate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-(3-fluoro-1,2-oxazol-5-yl)acetate: Contains a fluorine atom at the 3-position.
Methyl 2-(3-iodo-1,2-oxazol-5-yl)acetate: Features an iodine atom at the 3-position.
Uniqueness
Methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interaction profiles with biological targets. This uniqueness can be exploited in the design of compounds with specific properties and activities .
Properties
CAS No. |
24068-60-8 |
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Molecular Formula |
C6H6BrNO3 |
Molecular Weight |
220 |
Purity |
95 |
Origin of Product |
United States |
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